(2-Bromo-6-chlorophenyl)trimethylsilane
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Overview
Description
(2-Bromo-6-chlorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H12BrClSi and a molecular weight of 263.63 g/mol . This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, along with a trimethylsilyl group. It is commonly used in organic synthesis and various chemical reactions due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Bromo-6-chlorophenyl)trimethylsilane can be synthesized through several methods. One common approach involves the reaction of 2-bromo-6-chlorophenylmagnesium bromide with trimethylchlorosilane. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-chlorophenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
(2-Bromo-6-chlorophenyl)trimethylsilane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Bromo-6-chlorophenyl)trimethylsilane involves its reactivity with various nucleophiles and electrophiles. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-6-fluorophenyl)trimethylsilane
- (2-Bromo-6-methylphenyl)trimethylsilane
- (2-Bromo-6-iodophenyl)trimethylsilane
Uniqueness
(2-Bromo-6-chlorophenyl)trimethylsilane is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which provides distinct reactivity compared to other similar compounds. The combination of these halogens with the trimethylsilyl group allows for versatile applications in organic synthesis and material science .
Properties
Molecular Formula |
C9H12BrClSi |
---|---|
Molecular Weight |
263.63 g/mol |
IUPAC Name |
(2-bromo-6-chlorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H12BrClSi/c1-12(2,3)9-7(10)5-4-6-8(9)11/h4-6H,1-3H3 |
InChI Key |
SMGPNLRDDMUNEF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC=C1Br)Cl |
Origin of Product |
United States |
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